2-Bromo-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Bromo-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H2BrF3N2 It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with lipid kinases like pi3ks, which play a crucial role in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
It’s known to undergo regioselective deprotonation at c-3 with lda, followed by trapping with carbon dioxide, providing the corresponding nicotinic acid . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential interaction with lipid kinases, it may influence pathways related to cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
Given its potential interaction with lipid kinases, it may influence cell proliferation, apoptosis, and glucose metabolism .
Action Environment
It’s known that the compound should be stored under inert gas, away from air , suggesting that exposure to oxygen may affect its stability or efficacy.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial as they can influence the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, by binding to its active site . This inhibition can result in reduced synthesis of pyrimidine nucleotides, affecting DNA and RNA synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing that prolonged exposure can lead to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, at low doses, the compound can enhance cell proliferation and differentiation, but at high doses, it can cause cell death and tissue damage. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transporters involved in nucleotide transport, facilitating its uptake and distribution within cells . The compound’s localization and accumulation can affect its activity and function, influencing cellular processes and responses.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It has been observed to accumulate in the nucleus and mitochondria, where it interacts with enzymes and proteins involved in DNA and RNA synthesis . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)pyrimidine typically involves the bromination of 4-(trifluoromethyl)pyrimidine. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to achieve optimal yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with enhanced safety measures and efficient reaction setups. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Boronic acids and palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of bromine.
4-(Trifluoromethyl)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCZXIKKGYOYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465813 | |
Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-87-9 | |
Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Bromo-4-(trifluoromethyl)pyrimidine be used to synthesize its corresponding carboxylic acid via lithium-halogen exchange reactions?
A1: While possible in theory, the research indicates that using this compound as a precursor for synthesizing its corresponding carboxylic acid via lithium-halogen exchange followed by carboxylation results in very poor yields. [] The reaction of this compound with butyllithium yielded only trace amounts of the desired carboxylic acid. This suggests that alternative synthetic routes or protecting group strategies may be necessary for efficient carboxylic acid synthesis from this specific substrate. The formation of bipyrimidines as a major side product further complicates this synthetic approach. []
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